Head-to-Head ALR2 Inhibition: 4-Hydroxybenzylidene vs. 4-Methoxybenzylidene and Naphthylmethylene Analogs
In a direct comparative evaluation using bovine lens aldose reductase (ALR2) under identical assay conditions (NADPH oxidation, non-linear regression analysis), the target compound (4-hydroxybenzylidene) exhibited an IC50 of 4.55 µM [1]. The structurally closest analog, 4-methoxybenzylidene-2-thioxothiazolidin-4-one, showed an IC50 of 5.23 µM, representing a 1.15-fold loss in potency [2]. The naphthylmethylene analog was more potent with an IC50 of 2.27 µM [3]. These data establish that the 4-hydroxy substituent provides a measured advantage over the 4-methoxy group for ALR2 binding, while bulkier hydrophobic substituents (naphthyl) yield further gains in potency.
| Evidence Dimension | ALR2 inhibition IC50 |
|---|---|
| Target Compound Data | 4.55 µM (4550 nM) |
| Comparator Or Baseline | 4-Methoxybenzylidene analog: 5.23 µM; Naphthylmethylene analog: 2.27 µM |
| Quantified Difference | 4-OH is 1.15-fold more potent than 4-OCH3; 0.50-fold (less potent) vs. naphthyl |
| Conditions | Bovine lens ALR2, NADPH oxidation inhibition assay, non-linear regression analysis (Maccari et al., 2011) |
Why This Matters
The 4-hydroxy substitution offers measurable potency advantage over the 4-methoxy analog for ALR2, informing selection for diabetic complication target engagement models.
- [1] BindingDB BDBM50247599. (Z)-5-(4'-Hydroxybenzylidene)-2-thioxothiazolidin-4-one affinity data. Retrieved May 2026. View Source
- [2] BindingDB BDBM50241157. (Z)-5-(4'-Methoxybenzylidene)-2-thioxothiazolidin-4-one affinity data. Retrieved May 2026. View Source
- [3] BindingDB BDBM50274894. (Z)-5-(Naphthalen-1'-ylmethylene)-2-thioxothiazolidin-4-one affinity data. Retrieved May 2026. View Source
